7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a nitrile derivative under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can yield the desired triazolo-pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly oxidizing agents to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy.
Biological Studies: The compound is used in studies involving adenosine receptors, where it acts as a ligand to investigate receptor binding and signaling pathways.
Chemical Probes: It is employed in the development of fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . In the context of adenosine receptors, it acts as an antagonist, blocking the receptor’s activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar scaffold and is used in similar applications.
Uniqueness
7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual inhibitor of CDK2 and adenosine receptors makes it a valuable compound for therapeutic development and research .
Properties
Molecular Formula |
C17H13N5O2 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
11-(4-acetylphenyl)-12-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C17H13N5O2/c1-10-7-15-14(8-18-17-19-9-20-22(15)17)16(24)21(10)13-5-3-12(4-6-13)11(2)23/h3-9H,1-2H3 |
InChI Key |
OWGMWCUACPJFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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